2,3,4-Trifluorobenzyl alcohol

Description

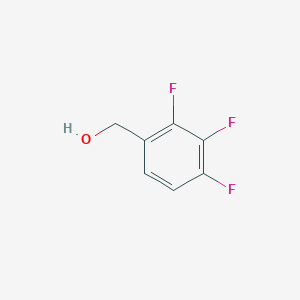

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZFHOHUIYBNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380336 | |

| Record name | (2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144284-24-2 | |

| Record name | (2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2,3,4-trifluorobenzyl alcohol, a key intermediate in the development of various pharmaceutical compounds. The document details the core chemical transformations, experimental protocols, and quantitative data to facilitate laboratory-scale synthesis and process optimization.

Core Synthesis Strategies

The synthesis of this compound is predominantly achieved through the reduction of the corresponding aldehyde or carboxylic acid. The two principal methods are:

-

Reduction of 2,3,4-Trifluorobenzaldehyde: This method employs a mild reducing agent, typically sodium borohydride (NaBH₄), to selectively reduce the aldehyde functional group to a primary alcohol. This approach is often preferred for its operational simplicity and high chemoselectivity.

-

Reduction of 2,3,4-Trifluorobenzoic Acid: This pathway requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid to the corresponding alcohol. While effective, this method requires stricter control of reaction conditions due to the high reactivity of LiAlH₄.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound via the reduction of 2,3,4-trifluorobenzaldehyde and 2,3,4-trifluorobenzoic acid. Please note that actual results may vary based on specific reaction conditions and scale.

| Parameter | Method 1: Reduction of 2,3,4-Trifluorobenzaldehyde | Method 2: Reduction of 2,3,4-Trifluorobenzoic Acid |

| Starting Material | 2,3,4-Trifluorobenzaldehyde | 2,3,4-Trifluorobenzoic Acid |

| Primary Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Solvent(s) | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF), Diethyl ether |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |

| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours |

| Typical Yield | > 95% | > 90% |

| Purity (Post-Workup) | High | High |

| Key Considerations | Moisture sensitive, but less so than LiAlH₄.[1] | Highly reactive with water and protic solvents; requires anhydrous conditions.[2] |

Experimental Protocols

Method 1: Reduction of 2,3,4-Trifluorobenzaldehyde with Sodium Borohydride

This protocol is adapted from general procedures for the reduction of aldehydes using sodium borohydride.[1][3][4]

Materials:

-

2,3,4-Trifluorobenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4-trifluorobenzaldehyde (1 equivalent) in methanol (10 volumes).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification:

The crude product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Method 2: Reduction of 2,3,4-Trifluorobenzoic Acid with Lithium Aluminum Hydride

This protocol is based on general procedures for the reduction of carboxylic acids using lithium aluminum hydride.[2]

Materials:

-

2,3,4-Trifluorobenzoic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

10% Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Under a nitrogen atmosphere, carefully add a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF to the flask.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 2,3,4-trifluorobenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0°C.

-

Slowly and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Deionized water (x mL, where x is the grams of LiAlH₄ used)

-

15% aqueous sodium hydroxide (x mL)

-

Deionized water (3x mL)

-

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 10% sulfuric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Purification:

The crude product can be purified by vacuum distillation or silica gel column chromatography.

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Workflow for the synthesis of this compound via the reduction of 2,3,4-trifluorobenzaldehyde.

Caption: Workflow for the synthesis of this compound via the reduction of 2,3,4-trifluorobenzoic acid.

References

Technical Guide: Physicochemical Properties of 2,3,4-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for the determination of these properties, and presents a synthetic route for its preparation.

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that much of the available data is predicted and has not been experimentally confirmed in peer-reviewed literature. Researchers are advised to independently verify these properties.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 162.11 g/mol | |

| CAS Number | 144284-24-2 | |

| Boiling Point | 155.5 °C at 760 mmHg (Predicted) | [1] |

| Melting Point | Not available | [1] |

| Density | 1.285 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.47 (Predicted) | [1] |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. | |

| pKa | No experimental data available. |

Spectral Data

Experimental Protocols

The following are detailed, generalized experimental protocols for the determination of the key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement at least twice to ensure accuracy.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

Procedure (Siwoloboff Method):

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Place a capillary tube, sealed end up, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or set up a micro-distillation apparatus.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Remove any excess water and dry the outside of the pycnometer. Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature as the water.

-

Dry the outside of the pycnometer and record its mass (m₃).

-

The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure (Qualitative):

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect the tubes for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the alcohol to the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved alcohol in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

Spectral Analysis

¹H NMR Spectroscopy:

-

Expected Chemical Shifts:

-

-CH₂- (benzylic protons): A singlet or a multiplet (due to coupling with fluorine) is expected in the range of 4.5-4.8 ppm.

-

-OH (hydroxyl proton): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5 and 5.0 ppm.

-

Aromatic protons: Two protons on the aromatic ring will appear in the aromatic region (around 7.0-7.5 ppm), with splitting patterns influenced by coupling to each other and to the adjacent fluorine atoms.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts:

-

-CH₂- (benzylic carbon): Expected in the range of 60-65 ppm.

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (110-160 ppm). The carbons directly bonded to fluorine will show large C-F coupling constants.

-

Infrared (IR) Spectroscopy:

-

Expected Absorption Bands:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H stretch (aliphatic -CH₂-): Peaks typically appear just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch (primary alcohol): A strong band around 1050 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

Synthetic Workflow

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde. The following diagram illustrates a general workflow for the synthesis of this compound from 2,3,4-Trifluorobenzoic acid.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development and chemical sciences. While some key data points are based on predictions and require experimental verification, the provided protocols offer a clear path for such determinations. The outlined synthetic workflow serves as a practical starting point for the preparation of this compound for further study. It is imperative for users of this guide to conduct their own analyses to obtain precise, experimentally validated data for their specific applications.

References

Spectral Analysis of 2,3,4-Trifluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,3,4-trifluorobenzyl alcohol (C₇H₅F₃O, Mol. Wt.: 162.11 g/mol ). Due to the limited availability of direct experimental data in public repositories, this document compiles theoretical expectations based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Spectroscopic Data Summary

The following tables summarize the anticipated spectral data for this compound. The predictions are derived from the known spectral characteristics of fluorinated aromatic compounds and benzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR; Trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet | 2H | Aromatic protons (C₅-H, C₆-H) |

| ~ 4.8 | Singlet/Triplet | 2H | Methylene protons (-CH₂-) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 160 (with C-F coupling) | C₂-F, C₃-F, C₄-F |

| ~ 125 - 135 (with C-F coupling) | C₁, C₅, C₆ |

| ~ 60 - 65 | Methylene carbon (-CH₂-) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| -120 to -150 | Aromatic fluorine atoms |

Note: The precise chemical shifts and coupling constants for the aromatic protons and carbons will be complex due to fluorine-proton and fluorine-carbon couplings.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | Strong | C-F Stretch | Aryl Fluoride |

| 1260 - 1000 | Strong | C-O Stretch | Alcohol |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 143 | [M-H₂O]⁺ |

| 133 | [M-CHO]⁺ |

| 113 | [C₆H₂F₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Instrumentation:

-

A 300 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference of CFCl₃ is typically used.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse, proton-decoupled.

-

Spectral Width: A range appropriate for aromatic fluorines (e.g., -100 to -180 ppm).

-

Number of Scans: 64-256.

-

Relaxation Delay (d1): 1-2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Calibrate the ¹⁹F spectrum to the reference.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor series) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to the Reactivity of Fluorinated Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Influence of Fluorine on Benzyl Alcohol Reactivity

The introduction of fluorine atoms into the aromatic ring of benzyl alcohol profoundly alters its chemical reactivity and physical properties. These changes are of significant interest in medicinal chemistry and drug development, where fluorine substitution is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly impact the reactivity of the benzylic hydroxyl group and the adjacent C-H bonds.

The position of fluorine substitution (ortho, meta, or para) dictates the interplay of inductive and resonance effects, leading to distinct reactivity profiles for different isomers. For instance, ortho-fluorination can lead to through-space interactions and intramolecular hydrogen bonding, which can influence the conformation and acidity of the hydroxyl group.[3][4][5][6][7] This guide provides a comprehensive overview of the reactivity of fluorinated benzyl alcohols, focusing on key transformations relevant to synthetic and medicinal chemistry.

Oxidation of Fluorinated Benzyl Alcohols

The oxidation of benzyl alcohols to the corresponding benzaldehydes is a fundamental transformation in organic synthesis. The presence of fluorine on the aromatic ring can influence the rate and selectivity of this reaction.

General Principles

The electron-withdrawing nature of fluorine can make the benzylic C-H bond stronger and the alcohol less susceptible to oxidation compared to non-fluorinated analogues. However, various efficient methods have been developed for this transformation. Common oxidizing agents include manganese oxides, chromium-based reagents, and catalytic systems employing molecular oxygen or peroxides.[8][9]

Quantitative Data on Oxidation Reactions

The following table summarizes representative data for the oxidation of fluorinated benzyl alcohols to their corresponding aldehydes.

| Substrate | Oxidant/Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | ZrOx(1%)–MnCO3/(5%)HRG / O2 | Toluene | 100 | 6 | 99 | [10] |

| 4-Fluorobenzyl alcohol | ZrOx(1%)–MnCO3/(5%)HRG / O2 | Toluene | 100 | 6 | 98 | [10] |

| 2-Fluorobenzyl alcohol | ZrOx(1%)–MnCO3/(5%)HRG / O2 | Toluene | 100 | 6 | 96 | [10] |

| 4-Bromobenzyl alcohol | Potassium 2-iodo-5-methylbenzenesulfonate / Oxone | Acetonitrile/Water | 70 | 2.6 | 79-85 | [1] |

| 4-Bromobenzyl alcohol | CuBr / TEMPO / Air | Acetonitrile | RT | 0.5-1 | ~65 | [1] |

| Benzyl alcohol | Pd-Zn/TiO2 / O2 | Toluene | 100 | 1 | >99 | [11] |

| 4-Fluorobenzyl alcohol | Pd-Zn/TiO2 / O2 | Toluene | 100 | 1 | >99 | [11] |

Experimental Protocol: Oxidation of 4-Bromobenzyl Alcohol with a Copper/TEMPO Catalyst

This protocol is adapted from a procedure for the aerobic oxidation of benzylic alcohols.[1]

Materials:

-

4-Bromobenzyl alcohol

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridyl (bpy)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

N-methylimidazole (NMI)

-

Acetonitrile

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzyl alcohol (1.0 mmol) and acetonitrile (5 mL).

-

To the solution, add solid copper(I) bromide (CuBr, ~5 mol%). The solution will turn from colorless to pale green.[1]

-

Add 2,2'-bipyridyl (bpy, ~5 mol%) and TEMPO (~5 mol%). The solution will turn a deep red-brown.[1]

-

Add N-methylimidazole (NMI, ~10 mol%) dropwise. The color will fade to a lighter red-brown.[1]

-

Stir the reaction mixture vigorously at room temperature, open to the ambient air.

-

The reaction is complete when the color changes from red-brown to a turbid green, signifying the complete consumption of the benzyl alcohol (typically 30-60 minutes).[1]

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 4-bromobenzaldehyde.

-

The product can be further purified by column chromatography on silica gel.

Reaction Mechanism: A Proposed Pathway for Catalytic Oxidation

The following diagram illustrates a plausible mechanism for the oxidation of benzyl alcohol catalyzed by a metal complex.

Caption: Proposed catalytic cycle for the oxidation of a fluorinated benzyl alcohol.

Nucleophilic Substitution Reactions

The hydroxyl group of benzyl alcohols is a poor leaving group and requires activation for nucleophilic substitution to occur. Fluorination of the aromatic ring influences the stability of the benzylic carbocation intermediate in S(_N)1 reactions and the electrophilicity of the benzylic carbon in S(_N)2 reactions.

General Principles

The electron-withdrawing effect of fluorine generally disfavors the formation of a benzylic carbocation, thus slowing down S(_N)1 reactions. Conversely, this effect can enhance the electrophilicity of the benzylic carbon, potentially favoring S(_N)2 reactions. The conversion of the hydroxyl group into a better leaving group (e.g., tosylate, mesylate, or halide) is a common strategy to facilitate these substitutions.

Quantitative Data on Nucleophilic Substitution

The following table presents data on the conversion of fluorinated benzyl alcohols and their derivatives to other functional groups.

| Substrate | Reagent | Product | Conditions | Yield (%) | Reference |

| p-Fluorobenzyl alcohol | NH(3), Ni/Al(_2)O(_3)-SiO(_2) | p-Fluorobenzylamine | 140 °C, 18 h | Good conversion and selectivity | |

| 4-tert-Butylbenzyl alcohol | XtalFluor-E, p-xylene | 1-(4-(tert-Butyl)benzyl)-2,5-dimethylbenzene | CH(_2)Cl(_2):HFIP (9:1), RT, 2 h | 99 | |

| (R)-[²H₁]-Benzyl fluoride | Morpholine | (S)-[²H₁]-Benzylmorpholine | iPrOH/H₂O, 80 °C, 24 h | 65 | [5] |

| Methyl 2-bromo-2-(4-fluorophenyl)acetate | Et(_3)N·3HF, K(_3)PO(_4) | Methyl 2-fluoro-2-(4-fluorophenyl)acetate | MeCN, 80 °C | 78 |

Experimental Protocol: Synthesis of p-Fluorobenzylamine from p-Fluorobenzyl Alcohol

This is a general procedure adapted from the amination of benzyl alcohols.[4]

Materials:

-

p-Fluorobenzyl alcohol

-

Ammonium carbonate

-

Ni/Al(_2)O(_3)-SiO(_2) catalyst

-

1,4-Dioxane

-

Methanol

Procedure:

-

In a microreactor, combine p-fluorobenzyl alcohol (1 mmol), ammonium carbonate (2 mmol), and Ni/Al(_2)O(_3)-SiO(_2) catalyst (50 mg).

-

Add 1,4-dioxane (2 mL) and methanol (0.5 mL) as the solvent system.

-

Seal the reactor and place it in a preheated heating block at 140 °C.

-

Stir the reaction mixture for 18 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure p-fluorobenzylamine.

Reaction Pathway: S(_N)1 vs. S(_N)2 at the Benzylic Position

The choice between S(_N)1 and S(_N)2 pathways depends on the substrate, nucleophile, leaving group, and solvent. The following diagram illustrates these competing pathways for a fluorinated benzyl derivative.

Caption: Competing S(_N)1 and S(_N)2 pathways for nucleophilic substitution.

Synthesis of Fluorinated Benzyl Alcohols

The preparation of fluorinated benzyl alcohols often involves the reduction of the corresponding aldehydes or carboxylic acid derivatives, or the nucleophilic fluorination of a suitable precursor.

Synthetic Routes

Common synthetic strategies include:

-

Reduction of Fluorinated Benzaldehydes or Benzoic Acids: Using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

-

Deoxyfluorination of Benzyl Alcohols: While seemingly counterintuitive, this can be part of a multi-step sequence to introduce fluorine at a specific position. More commonly, other functional groups are converted to fluoride.

-

Grignard Reaction: Reaction of a fluorinated aryl magnesium halide with formaldehyde.

Experimental Workflow: Synthesis from a Fluorinated Benzaldehyde

The following diagram outlines a typical experimental workflow for the synthesis of a fluorinated benzyl alcohol via reduction.

Caption: A typical experimental workflow for the synthesis of fluorinated benzyl alcohols.

Conclusion

The reactivity of fluorinated benzyl alcohols is a nuanced interplay of inductive effects, resonance, and potential intramolecular interactions. Understanding these principles is crucial for designing synthetic routes and for the rational design of fluorinated molecules in drug discovery. This guide has provided an overview of key reactions, quantitative data, and detailed protocols to aid researchers in this field. Further exploration into the kinetics of these reactions will provide a deeper, quantitative understanding of the impact of fluorination on reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trifluorobenzyl alcohol (CAS Number: 144284-24-2), a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications, particularly as a building block in the development of novel therapeutics. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable intermediate for drug discovery.

Chemical and Physical Properties

This compound is a trifluorinated derivative of benzyl alcohol. The presence and specific arrangement of the fluorine atoms significantly influence its physicochemical characteristics.

| Property | Value |

| CAS Number | 144284-24-2 |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Boiling Point | 155.5°C at 760 mmHg |

| Density | 1.285 g/cm³ |

| Flash Point | 53.9°C |

| Refractive Index | 1.47 |

| LogP | 1.59620 |

| PSA (Polar Surface Area) | 20.23000 |

| Vapor Pressure | 0.261 mmHg at 25°C |

| InChI Key | LOZFHOHUIYBNCJ-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Tract Irritant | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2,3,4-Trifluorobenzoic acid.

Experimental Protocol: Reduction of 2,3,4-Trifluorobenzoic Acid

This protocol is based on standard chemical reduction procedures for aromatic carboxylic acids.

Materials:

-

2,3,4-Trifluorobenzoic acid (1 eq.)

-

Lithium aluminum hydride (LiAlH₄) (2-3 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) while stirring in an ice bath to control the initial exothermic reaction.

-

Substrate Addition: 2,3,4-Trifluorobenzoic acid, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ in THF at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: The resulting suspension is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether. The combined organic filtrates are then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to obtain the final product with high purity.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via reduction of the corresponding benzoic acid.

Applications in Drug Development and Research

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] this compound serves as a valuable building block in this context.

-

Pharmaceutical Intermediates: It is a key precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). The benzyl alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for its incorporation into a wide range of molecular scaffolds.

-

Fine-Tuning of Biological Activity: The trifluorinated phenyl ring can modulate the electronic properties and conformation of a molecule, which can lead to improved efficacy and selectivity for its biological target.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound and its derivatives are utilized in the development of new agrochemicals and advanced materials where thermal stability and specific electronic properties are desired.

While specific drugs containing the 2,3,4-trifluorobenzyl moiety are not yet prevalent in the market, the general class of fluorinated benzyl alcohols is integral to ongoing research and development efforts across the pharmaceutical and chemical industries.

References

Crystal structure of 2,3,4-Trifluorobenzyl alcohol

Absence of Experimental Crystal Structure Data for 2,3,4-Trifluorobenzyl Alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of this compound (CAS RN: 144284-24-2). Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no experimental data on the crystal structure of this compound has been found. This indicates that the crystal structure of this specific isomer has not been determined and/or deposited in these major repositories to date. This guide summarizes the available chemical information for this compound and presents a general experimental workflow for crystal structure determination that would be applicable should a crystalline sample become available.

Introduction

Fluorinated benzyl alcohols are important building blocks in medicinal chemistry and materials science. The position of fluorine substituents on the benzene ring can significantly influence the molecule's physicochemical properties, including its crystal packing, melting point, solubility, and biological activity. This compound is one such isomer whose solid-state structure is of interest to researchers in drug design and crystal engineering. However, a thorough literature and database review reveals a lack of publicly available information regarding its crystal structure.

Compound Information

While the crystal structure is not available, fundamental chemical information for this compound has been collated from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 144284-24-2 | [1][2][3] |

| Molecular Formula | C₇H₅F₃O | [1][2] |

| Molecular Weight | 162.11 g/mol | [1] |

| IUPAC Name | (2,3,4-trifluorophenyl)methanol | [2] |

| InChI Key | LOZFHOHUIYBNCJ-UHFFFAOYSA-N | [1] |

General Experimental Protocol for Crystal Structure Determination

For the benefit of researchers who may succeed in crystallizing this compound, a generalized experimental protocol for single-crystal X-ray diffraction is provided below. This protocol is standard in the field of crystallography.

3.1. Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

3.2. Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final crystal structure, including bond lengths, bond angles, and thermal parameters.

-

Data Deposition: The final crystal structure is typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure.

Caption: General workflow for crystal structure determination.

Conclusion

As of the date of this guide, the crystal structure of this compound has not been reported in the major crystallographic databases. Researchers in the fields of medicinal chemistry, drug development, and materials science are encouraged to pursue the crystallization and structure determination of this compound. The availability of its crystal structure would provide valuable insights into the effects of its specific fluorine substitution pattern on its solid-state properties and intermolecular interactions, which could aid in the rational design of new molecules with desired characteristics.

References

An In-depth Technical Guide to the Solubility of 2,3,4-Trifluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility of 2,3,4-Trifluorobenzyl alcohol. It is important to note that publicly available, quantitative solubility data for this specific compound in various organic solvents is limited. The information presented herein is based on general principles of chemical solubility, data on analogous compounds, and established experimental methodologies.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of multiple fluorine atoms significantly influences its physicochemical properties, including lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel compounds.[1] Understanding its solubility in a range of organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

This guide provides a qualitative assessment of the expected solubility of this compound, a detailed experimental protocol for quantitative solubility determination, and a workflow for this process.

Data Presentation: Qualitative Solubility Assessment

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents will facilitate the dissolution of the polar this compound. |

| Halogenated | Dichloromethane, Chloroform | High to Moderate | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |

| Aromatic | Toluene | Moderate to Low | Toluene is less polar than the other solvents listed, which may limit solubility. |

| Nonpolar | Hexane, Heptane | Low | Significant differences in polarity between the solute and solvent will likely result in poor solubility. |

Experimental Protocols: Determination of Equilibrium Solubility

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]

- 2. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Theoretical Insights into the Conformational Landscape of 2,3,4-Trifluorobenzyl Alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies surrounding the conformational preferences of 2,3,4-trifluorobenzyl alcohol. While direct experimental and extensive theoretical data for this specific molecule are not broadly published, this document synthesizes findings from analogous fluorinated benzyl alcohols to provide a robust framework for understanding its conformational behavior. The strategic placement of fluorine atoms on the benzene ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including its conformation, which in turn can significantly impact its biological activity.[1][2]

Introduction to Conformational Analysis of Fluorinated Benzyl Alcohols

The conformation of benzyl alcohol and its derivatives is primarily determined by the rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. The orientation of the hydroxymethyl group relative to the phenyl ring and the orientation of the hydroxyl proton are key determinants of the molecule's overall shape and reactivity. Fluorine substitution on the aromatic ring introduces several stereoelectronic effects that can influence these conformational preferences.[2] These effects include:

-

Steric Repulsion: The fluorine atoms can sterically hinder certain conformations, raising their relative energies.

-

Dipole-Dipole Interactions: The highly polar C-F bonds create local dipoles that can interact with the dipole of the C-O-H group, favoring or disfavoring certain orientations.

-

Intramolecular Hydrogen Bonding: A fluorine atom positioned ortho to the benzyl group can act as a weak hydrogen bond acceptor for the hydroxyl proton, stabilizing specific conformers.[1][3]

-

Hyperconjugation: Interactions between filled and empty molecular orbitals can also play a role in stabilizing particular rotational isomers.

Theoretical and experimental studies on various fluorinated benzyl alcohols have shown that the presence of ortho-fluorine atoms, in particular, has a strong influence on the conformational landscape.[1]

Theoretical Methodologies for Conformational Analysis

The conformational analysis of molecules like this compound is typically approached using a combination of computational chemistry methods. These methods allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

Experimental Protocols:

A general workflow for the theoretical conformational analysis of a substituted benzyl alcohol, as inferred from studies on analogous compounds, would involve the following steps:

-

Initial Structure Generation: The starting 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often achieved by rotating the key dihedral angles (e.g., C2-C1-Cα-O and C1-Cα-O-H).

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using quantum mechanical methods, typically Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2).[1] Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Analysis of Intermolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to investigate and quantify intramolecular interactions, such as hydrogen bonds.[1]

Below is a Graphviz diagram illustrating a typical computational workflow for conformational analysis.

Caption: A flowchart of the computational workflow for conformational analysis.

Predicted Conformational Preferences of this compound

Based on studies of related fluorinated benzyl alcohols, we can predict the likely conformational preferences of this compound. The key rotational isomers are defined by the dihedral angles ϕ (C2-C1-Cα-O) and χ (C1-Cα-O-H).

Table 1: Predicted Stable Conformers and Key Dihedral Angles for this compound

| Conformer | Predicted ϕ (°) | Predicted χ (°) | Key Intramolecular Interaction | Predicted Relative Energy |

| I (gauche-anti) | ~ ±60 | ~ 180 | OH···F (ortho) | Lowest |

| II (gauche-gauche) | ~ ±60 | ~ ±60 | C-H···O | Higher |

| III (perp-anti) | ~ ±90 | ~ 180 | Minimal steric hindrance | Intermediate |

| IV (perp-gauche) | ~ ±90 | ~ ±60 | C-H···O | Higher |

Note: The relative energy predictions are qualitative and based on trends observed in similar molecules. Actual values would require specific calculations for this compound.

The most significant stabilizing interaction is expected to be an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine at the C2 position. This O-H···F interaction would likely make the gauche conformation (where the O-H bond is oriented towards the ring) the most stable.

Below is a diagram illustrating the key rotational degrees of freedom and potential intramolecular interactions in this compound.

References

A Technical Guide to 2,3,4-Trifluorobenzyl Alcohol for Advanced Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trifluorobenzyl alcohol (CAS No. 144284-24-2), a key fluorinated building block for medicinal chemistry and drug discovery. This document details its commercial availability, chemical properties, synthesis protocols, and significant applications in the development of novel therapeutics.

Commercial Availability and Specifications

This compound is readily available from several specialized chemical suppliers. It is typically offered in research-grade purities, suitable for a wide range of synthetic applications. Below is a summary of key suppliers and typical product specifications. Pricing is generally available upon request from the suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Sigma-Aldrich | 144284-24-2 | C₇H₅F₃O | 162.11 g/mol | 97% |

| Oakwood Chemical | 144284-24-2 | C₇H₅F₃O | 162.11 g/mol | 97% |

| LabSolutions | 144284-24-2 | C₇H₅F₃O | 162.11 g/mol | 97% |

| Chem-Impex | 144284-24-2 | C₇H₅F₃O | 162.11 g/mol | ≥ 98% (GC) |

| Zhejiang Xieshi New Materials | 144284-24-2 | C₇H₅F₃O | 162.11 g/mol | N/A |

Note: Purity levels and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA).

Role in Drug Discovery and Organic Synthesis

The incorporation of fluorine atoms into organic molecules is a critical strategy in modern drug design.[1] The trifluoromethyl group, in particular, can significantly alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2]

This compound serves as a versatile intermediate in the synthesis of complex, biologically active molecules.[3] Its hydroxyl group can be easily modified, for instance, through oxidation to form the corresponding aldehyde or carboxylic acid, or via substitution reactions to create ethers and esters.[2] This reactivity makes it an invaluable building block for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

The logical workflow below illustrates the role of this compound as a foundational intermediate in the synthesis of advanced pharmaceutical compounds.

Experimental Protocols: Synthesis

While various proprietary methods exist for the industrial production of fluorinated benzyl alcohols, a common and effective laboratory-scale synthesis involves the reduction of the corresponding benzaldehyde.

Synthesis of this compound via Reduction

This protocol describes the reduction of 2,3,4-Trifluorobenzaldehyde to this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

2,3,4-Trifluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2,3,4-Trifluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir the solution until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Reduction: While stirring vigorously, slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 5-10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

-

Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

The following diagram outlines the general experimental workflow for this synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. According to supplier safety data, the compound may cause skin and serious eye irritation.[4] It is also classified as harmful if swallowed.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[4][6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[7][8]

References

- 1. jelsciences.com [jelsciences.com]

- 2. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [oakwoodchemical.com]

- 5. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 144284-24-2 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Applications of 2,3,4-Trifluorobenzyl Alcohol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 2,3,4-trifluorobenzyl alcohol emerges as a versatile reagent for the introduction of the 2,3,4-trifluorobenzyl moiety, a group that can confer unique electronic and conformational properties to a parent molecule.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential kinase inhibitor precursor, highlighting its role in the generation of novel bioactive compounds. The protocols are designed to be readily implemented in a standard laboratory setting.

Application: Synthesis of a Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The development of novel kinase inhibitors often involves the exploration of diverse chemical space to identify molecules with high potency and selectivity. The 2,3,4-trifluorobenzyl group can be incorporated into kinase inhibitor scaffolds to probe interactions within the ATP-binding pocket and potentially enhance inhibitory activity.

One common synthetic strategy involves the formation of an ether linkage between the fluorinated benzyl group and a core heterocyclic or aromatic structure. The following sections detail the synthesis of 2-((2,3,4-trifluorobenzyl)oxy)aniline, a key intermediate that can be further elaborated to generate a variety of kinase inhibitor candidates.

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Bromination of this compound | This compound, Phosphorus tribromide | 1-(Bromomethyl)-2,3,4-trifluorobenzene | ~90% |

| 2 | Williamson Ether Synthesis | 1-(Bromomethyl)-2,3,4-trifluorobenzene, 2-Nitrophenol, Potassium carbonate | 1-Nitro-2-((2,3,4-trifluorobenzyl)oxy)benzene | ~85% |

| 3 | Reduction of the Nitro Group | 1-Nitro-2-((2,3,4-trifluorobenzyl)oxy)benzene, Iron powder, Acetic acid | 2-((2,3,4-Trifluorobenzyl)oxy)aniline | ~90% |

Experimental Protocols

Protocol 1: Synthesis of 1-(Bromomethyl)-2,3,4-trifluorobenzene

This protocol describes the conversion of this compound to the corresponding benzyl bromide, a more reactive electrophile for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether (5 mL per gram of alcohol) in a round-bottom flask cooled in an ice bath, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-(bromomethyl)-2,3,4-trifluorobenzene as a crude product, which can be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis of 1-Nitro-2-((2,3,4-trifluorobenzyl)oxy)benzene

This protocol details the formation of the ether linkage via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Materials:

-

1-(Bromomethyl)-2,3,4-trifluorobenzene

-

2-Nitrophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of 2-nitrophenol (1.0 eq) in anhydrous DMF (10 mL per gram of 2-nitrophenol) in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-(bromomethyl)-2,3,4-trifluorobenzene (1.1 eq) in a small amount of DMF to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-nitro-2-((2,3,4-trifluorobenzyl)oxy)benzene.

Protocol 3: Reduction of 1-Nitro-2-((2,3,4-trifluorobenzyl)oxy)benzene to 2-((2,3,4-Trifluorobenzyl)oxy)aniline

This protocol describes the reduction of the nitro group to an amine, a crucial step in generating the final intermediate for further derivatization.

Materials:

-

1-Nitro-2-((2,3,4-trifluorobenzyl)oxy)benzene

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 1-nitro-2-((2,3,4-trifluorobenzyl)oxy)benzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0-5.0 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-((2,3,4-trifluorobenzyl)oxy)aniline. The crude product may be purified by column chromatography if necessary.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry for the introduction of the 2,3,4-trifluorobenzyl moiety. The protocols provided herein detail a reliable synthetic route to a key aniline intermediate, which can be readily diversified to generate libraries of potential kinase inhibitors and other bioactive molecules. The unique properties conferred by the trifluorinated ring system make this a compelling synthon for exploration in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Application Notes and Protocols: 2,3,4-Trifluorobenzyl Alcohol in Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,4-trifluorobenzyl alcohol in palladium-catalyzed cross-coupling reactions, focusing on the synthesis of aryl ethers. The protocols detailed below are adapted from established methods for the C-O coupling of fluorinated alcohols and provide a starting point for laboratory implementation.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. This compound serves as a valuable building block for introducing the 2,3,4-trifluorobenzyl moiety into molecules. Palladium catalysis offers a powerful and versatile method for forming carbon-heteroatom bonds, including the crucial C-O bond for ether synthesis.

The palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl halides or pseudohalides provides a direct route to a diverse range of 2,3,4-trifluorobenzyl ethers. These compounds are potential candidates for drug discovery programs and can serve as advanced intermediates in the synthesis of complex molecular architectures.

Application: Palladium-Catalyzed C-O Cross-Coupling for Aryl Ether Synthesis

The primary application of this compound in palladium catalysis is its use as a nucleophile in C-O cross-coupling reactions with aryl or heteroaryl halides. This reaction, often a variation of the Buchwald-Hartwig amination, allows for the formation of a C(sp²)-O bond, leading to the corresponding aryl ethers.

General Reaction Scheme:

Where:

-

Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)

-

HO-CH₂-Ar': this compound

-

Pd catalyst: A source of palladium(0), e.g., Pd₂(dba)₃, Pd(OAc)₂

-

Ligand: Bulky, electron-rich phosphine ligands are typically required.

-

Base: A non-nucleophilic base, e.g., Cs₂CO₃, K₃PO₄, NaOtBu

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed C-O coupling of this compound with various aryl bromides. These data are extrapolated from general protocols for fluorinated alcohols and serve as a guideline.[1]